1H-Indole-1-propanamine, 5-bromo-
Description
Contextualization within Indole (B1671886) Derivative Research and Development
The study of 1H-Indole-1-propanamine, 5-bromo- is situated within the extensive and ongoing research into indole derivatives. Scientists continually explore how modifications to the basic indole structure influence its biological activity. mdpi.comresearchgate.net The introduction of various substituents at different positions on the indole ring can dramatically alter a compound's pharmacological profile. mdpi.com Research in this area is vast, encompassing the synthesis of novel derivatives, investigation of their biological effects, and the elucidation of their mechanisms of action. chula.ac.thnih.gov The core aim is to identify new lead compounds for the development of more effective and targeted therapies for a wide range of diseases. researchgate.net
Significance of Substituted Indole Scaffolds in Medicinal Chemistry and Organic Synthesis
Substituted indole scaffolds are of paramount importance in both medicinal chemistry and organic synthesis. In medicinal chemistry, the indole framework is a key component of many approved drugs and clinical candidates. mdpi.comnih.gov Its ability to mimic the structure of natural biomolecules, such as the amino acid tryptophan, allows it to interact with a wide array of biological receptors and enzymes. eurekaselect.comchula.ac.th The strategic placement of substituents, such as the bromo group and the propanamine side chain in the titular compound, is a critical strategy for optimizing a molecule's potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov
From an organic synthesis perspective, the development of methods to create substituted indoles is a significant area of research. nih.govmdpi.com Chemists have devised numerous synthetic routes to access a diverse range of indole derivatives, enabling the systematic exploration of structure-activity relationships. mdpi.com The synthesis of 1H-Indole-1-propanamine, 5-bromo- itself would likely involve the initial bromination of an indole precursor, followed by the introduction of the propanamine side chain. smolecule.comvulcanchem.com
The bromine atom at the 5-position of the indole ring in 1H-Indole-1-propanamine, 5-bromo- is a particularly noteworthy feature. Halogen substitutions, especially bromine, are known to influence a molecule's lipophilicity and its ability to form halogen bonds, which can enhance binding to biological targets. beilstein-archives.org For instance, studies on other 5-bromoindole (B119039) derivatives have demonstrated significant biological activities, including potential anticancer properties. beilstein-archives.orgnih.gov The propanamine side chain, on the other hand, can increase water solubility and provides a basic nitrogen atom that can participate in crucial hydrogen bonding interactions with biological macromolecules. smolecule.comvulcanchem.com
The combination of the 5-bromo substitution and the 1-propanamine side chain on the indole scaffold makes 1H-Indole-1-propanamine, 5-bromo- a compound of interest for further investigation. Its structural features suggest potential interactions with various biological targets, warranting its inclusion in screening libraries for drug discovery and as a tool for probing biological pathways.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13BrN2 |
|---|---|
Molecular Weight |
253.14 g/mol |
IUPAC Name |
3-(5-bromoindol-1-yl)propan-1-amine |
InChI |
InChI=1S/C11H13BrN2/c12-10-2-3-11-9(8-10)4-7-14(11)6-1-5-13/h2-4,7-8H,1,5-6,13H2 |
InChI Key |
ISKKTAPNCTVXMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2CCCN)C=C1Br |
Origin of Product |
United States |
Synthetic Methodologies and Transformative Organic Reactions Leading to 1h Indole 1 Propanamine, 5 Bromo and Its Analogues
Primary Synthetic Routes to the 1H-Indole-1-propanamine, 5-bromo- Core
The construction of the 1H-Indole-1-propanamine, 5-bromo- scaffold is primarily achieved through a two-stage process: regioselective bromination of an indole (B1671886) precursor followed by the introduction of the N-1 propanamine side chain.
Regioselective Bromination of Indole Precursors at the C-5 Position
The functionalization of the C-5 position of the indole core is a key step in the synthesis of many biologically active compounds. chiba-u.jpresearchgate.net Directing the electrophilic substitution to this specific position can be challenging due to the inherent reactivity of the indole ring, particularly at the C-2 and C-3 positions. nih.gov
Recent advancements have led to simple and efficient one-step methods for the C-5 selective bromination of indole alkaloids. chiba-u.jp One such method involves treating the indole substrate with pyridinium (B92312) tribromide and hydrochloric acid in methanol (B129727) at low temperatures, resulting in high yields of the desired C-5 bromo derivative. chiba-u.jp This reaction is proposed to proceed through an in-situ generated C-3, C-5-dibrominated indolenine intermediate which then acts as the brominating agent. chiba-u.jp
Alternative brominating agents such as N-bromosuccinimide (NBS) can also be employed. The choice of solvent and reaction conditions is crucial for achieving high regioselectivity. For instance, the bromination of certain indole derivatives in a mixture of dichloromethane (B109758) and methanol has been shown to be effective. researchgate.net
Table 1: Reagents and Conditions for C-5 Bromination of Indole Derivatives
| Brominating Agent | Solvent(s) | Additive(s) | Temperature | Reference |
| Pyridinium tribromide | Methanol | Hydrochloric acid | 0 °C | chiba-u.jp |
| Bromine | Dichloromethane/Methanol | Triethylamine | Ambient | researchgate.net |
| N-Bromosuccinimide | Dichloromethane | - | - | researchgate.net |
Methodologies for the Introduction of the N-1 Propanamine Side Chain
Once the 5-bromoindole (B119039) core is obtained, the next critical step is the introduction of the propanamine side chain at the N-1 position. This is typically achieved through either reductive amination or direct alkylation of the indole nitrogen.
Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the context of synthesizing 1H-Indole-1-propanamine, 5-bromo-, this would involve the reaction of 5-bromoindole with a suitable three-carbon aldehyde or ketone bearing a protected amine functionality, followed by reduction of the intermediate imine.
The process generally involves two key steps: the formation of a hemiaminal intermediate from the reaction of the amine with the carbonyl group, which then dehydrates to form an imine. wikipedia.org This imine is then reduced to the final amine. One-pot procedures are common, where the carbonyl compound, amine, and a selective reducing agent are combined. wikipedia.orgyoutube.com Sodium cyanoborohydride (NaBH3CN) is a frequently used reducing agent as it selectively reduces the imine in the presence of the carbonyl starting material. wikipedia.orgmasterorganicchemistry.com Other reducing agents like sodium borohydride (B1222165) (NaBH4) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) can also be utilized. masterorganicchemistry.com
Direct alkylation of the indole nitrogen provides another route to introduce the propanamine side chain. The indole nitrogen is generally not basic, as the lone pair of electrons is part of the aromatic system. wikipedia.org However, it can be deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic anion. youtube.com This anion can then react with a suitable electrophile, such as a 1-halo-3-aminopropane derivative (with the amine group appropriately protected), in an SN2 reaction to form the N-alkylated product. youtube.com
Phase transfer catalysis has also been employed for the N-alkylation of indoles, using potassium hydroxide (B78521) as the base in the presence of polyethylene (B3416737) glycols or their ethers. capes.gov.br
Advanced Catalytic Approaches in the Synthesis of 1H-Indole-1-propanamine, 5-bromo- Derivatives
The bromine atom at the C-5 position serves as a valuable handle for further functionalization through various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms carbon-carbon bonds between an organohalide and an organoboron compound. tcichemicals.comlibretexts.orgwikipedia.org In the context of 5-bromoindole derivatives, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the C-5 position. researchgate.net
The reaction typically involves a palladium catalyst, a base, and a suitable solvent. tcichemicals.comlibretexts.org The catalytic cycle begins with the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orgscielo.br
The choice of palladium precursor, ligand, and base is critical for the success of the coupling reaction, especially when dealing with nitrogen-containing heterocycles which can sometimes inhibit the catalyst. nih.gov Ligand-free palladium nanoparticle catalysts have been shown to be effective for the Suzuki-Miyaura coupling of 5-bromoindole derivatives under mild conditions. researchgate.net
Table 2: Components of a Typical Suzuki-Miyaura Coupling Reaction
| Component | Function | Examples |
| Palladium Catalyst | Facilitates the cross-coupling | Pd(OAc)2, Pd2(dba)3, [allylPdCl]2 |
| Ligand | Stabilizes and activates the catalyst | Phosphines (e.g., PPh3), N-heterocyclic carbenes |
| Base | Activates the organoboron species | K2CO3, K3PO4, KH |
| Organoboron Reagent | Provides the coupling partner | Boronic acids, boronic esters |
Other Transition Metal-Mediated Transformations in Indole Functionalization
Beyond classical cross-coupling reactions, the repertoire of transition metal-mediated transformations for functionalizing the indole scaffold is extensive and continuously evolving. These methods offer alternative pathways for forging carbon-carbon and carbon-heteroatom bonds, often with high regioselectivity and functional group tolerance. Such strategies are crucial for accessing diverse analogues of 1H-Indole-1-propanamine, 5-bromo-.
Recent advancements have focused on the direct C-H functionalization of the indole core, which circumvents the need for pre-functionalized starting materials. While the C2 and C3 positions of the indole ring are inherently more reactive, significant progress has been made in targeting the less reactive C-H bonds on the benzenoid ring (C4, C5, C6, and C7). nih.gov For instance, transition metal-catalyzed, directing group-assisted C-H activation has emerged as a powerful tool for site-selective modifications. rsc.org Although the N1-propanamine chain is not a classical directing group, its coordination potential can influence the regiochemical outcome of metal-catalyzed reactions.
Palladium catalysis, a cornerstone of indole functionalization, continues to provide innovative solutions. For example, palladium-catalyzed C-H alkenylation, arylation, and acylation at various positions of the indole ring have been developed. nih.govelsevierpure.com Rhodium catalysis has also been employed for the dynamic kinetic resolution of indole-based atropisomers, highlighting its utility in creating complex, axially chiral indole derivatives through reductive aldol (B89426) reactions. acs.org These advanced catalytic systems, often characterized by a careful selection of metal, ligand, and reaction conditions, enable the divergent functionalization of a common indole precursor into a library of structurally distinct molecules. nih.govelsevierpure.com
The table below summarizes selected transition metal-mediated reactions applicable to the functionalization of the indole nucleus.
| Reaction Type | Catalyst/Reagents | Target Position | Description |
| C7-Arylation | Pd(OAc)₂ / Ligand / Oxidant | C7 | Directing group-assisted arylation of the C7-H bond. |
| C4-Arylation | Pd(II) / Amino Acid Ligand | C4 | Regioselective C4-H activation and subsequent arylation. nih.gov |
| C-H Alkenylation | Rh(III) or Pd(II) | C2, C4, C7 | Direct coupling of indole C-H bonds with various alkenes. nih.gov |
| Dynamic Kinetic Resolution | Rh-catalyst / t-Butyl Acrylate | C3-Aryl Axis | Synthesis of axially chiral 3-arylindoles with high diastereo- and enantioselectivity. acs.org |
These methodologies underscore the power of transition metal catalysis to unlock novel chemical space around the indole core, providing essential tools for modifying scaffolds like 1H-Indole-1-propanamine, 5-bromo-.
Microwave-Assisted Synthetic Strategies
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique in medicinal chemistry for its ability to dramatically reduce reaction times, improve yields, and often enhance product purity compared to conventional heating methods. nih.gov The application of microwave irradiation to the synthesis of indoles and their derivatives has been particularly successful, facilitating classical named reactions and modern catalytic processes. nih.govresearchgate.net
Several foundational indole syntheses have been adapted for microwave conditions. The Leimgruber-Batcho, Bischler, and Fischer indole syntheses, all pivotal methods for constructing the indole ring, have demonstrated significant improvements under microwave irradiation. nih.govrsc.orgorganic-chemistry.org For example, the Bischler indole synthesis, which involves the reaction of an α-haloketone (like a phenacyl bromide) with an aniline, can be performed under solvent-free, solid-state conditions using microwaves, providing a green and efficient route to 2-arylindoles. organic-chemistry.org Similarly, the Leimgruber–Batcho reaction benefits from microwave acceleration in the Lewis acid-catalyzed formation of enamine intermediates, a key step towards the indole product. rsc.org
Palladium-catalyzed reactions for indole synthesis are also highly amenable to microwave heating. Intramolecular oxidative coupling of enamines derived from functionalized anilines can be efficiently achieved by exposing the neat reaction mixture to microwave irradiation, leading to excellent yields of the desired indole carboxylates. mdpi.com This approach is compatible with a range of functional groups, including halogens like bromine, making it a viable strategy for synthesizing precursors to 5-bromoindole derivatives. mdpi.com
The table below provides examples of microwave-assisted reactions relevant to indole synthesis.
| Reaction Name | Reactants | Conditions | Key Advantage |
| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Solvent-free, NaHCO₃ or excess aniline, MW (540 W) | Rapid (45-60s), environmentally friendly, improved yields (52-75%). organic-chemistry.org |
| Leimgruber–Batcho Reaction | Nitrotoluene derivatives, DMFDMA | Lewis Acid (e.g., ZnCl₂), MW | Fast, high-purity synthesis of enamine intermediates. rsc.org |
| Pd-Catalyzed Heterocyclization | Functionalized Anilines, β-ketoesters | Pd(OAc)₂, Base, MW | High yields, excellent functional group tolerance, applicable to halogenated anilines. mdpi.com |
| Schiff Base / Mannich Base Formation | Isatin, Anilines, Secondary Amines | Acetic Acid / Formaldehyde, MW (140 W) | Efficient, high-energy transfer, short reaction times (4-10 min). researchgate.net |
Derivatization and Scaffold Modification Techniques for 1H-Indole-1-propanamine, 5-bromo-
Selective Functionalization of the Indole Ring System
The functionalization of the 1H-Indole-1-propanamine, 5-bromo- scaffold can be systematically achieved by leveraging the inherent reactivity of the indole ring and the strategic placement of the bromine atom. The bromine at the C5 position is not merely a placeholder but an active participant in a wide array of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including alkyl, aryl, and alkynyl groups, through well-established protocols such as Suzuki, Stille, Heck, and Sonogashira couplings.
Beyond the C5 position, selective functionalization of other positions on the indole ring presents a greater challenge due to the electronic nature of the heterocycle, which favors reactions at C3. researchgate.net However, various strategies have been developed to override this inherent reactivity. Direct C-H functionalization, often guided by a directing group or controlled by the specific catalytic system, allows for modification at the C2, C4, C6, and C7 positions. nih.govrsc.org For instance, photochemical reactions of indoles with halocompounds have been shown to result in modification at the C4 and C6 positions. nih.gov
Electrophilic substitution reactions on the 5-bromoindole core are also a viable, albeit complex, pathway for further functionalization. The electronic properties of both the N1-propanamine side chain and the C5-bromo substituent will influence the regiochemical outcome of reactions like nitration, halogenation, or Friedel-Crafts acylation. The N1-substituent generally deactivates the ring towards electrophilic attack compared to N-H indoles, but the directing effects must be considered on a case-by-case basis.
Chemical Transformations of the Propanamine Side Chain
The 1-propanamine side chain offers a versatile handle for chemical modification, allowing for the synthesis of a wide range of analogues. The primary amine is a nucleophilic center and can readily undergo a variety of classical transformations.
N-Alkylation and N-Arylation: The primary amine can be mono- or di-alkylated using alkyl halides or via reductive amination with aldehydes or ketones. N-arylation can be achieved through methods like the Buchwald-Hartwig amination, coupling the amine with aryl halides.
Amide and Sulfonamide Formation: Acylation of the primary amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This is a common strategy for exploring the structure-activity relationship of the amine functionality. Similarly, reaction with sulfonyl chlorides provides sulfonamides, which can alter the electronic and steric properties of the side chain.
Urea (B33335) and Thiourea (B124793) Formation: Reaction of the amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. This transformation has been used in the synthesis of indole phytoalexin analogues. beilstein-archives.org
The table below details common transformations of a primary amine side chain relevant to the target compound.
| Reaction Type | Reagents | Product Class |
| N-Acylation | Acyl Chloride, Carboxylic Acid + Coupling Agent | Amide |
| N-Sulfonylation | Sulfonyl Chloride | Sulfonamide |
| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea beilstein-archives.org |
Stereoselective Synthesis and Enantiomeric Resolution of Indole Derivatives
While 1H-Indole-1-propanamine, 5-bromo- is itself achiral, many of its analogues and derivatives possess stereocenters, making stereoselective synthesis a critical consideration. The development of catalytic asymmetric methods to control the stereochemistry of indole derivatives has been an area of intense research. acs.org These strategies are essential for producing single enantiomers, which often exhibit distinct biological activities.
Key approaches to achieving stereocontrol include:
Catalytic Asymmetric Synthesis: This involves using a chiral catalyst to favor the formation of one enantiomer over the other. Chiral phosphoric acids have emerged as particularly effective catalysts for a range of enantioselective transformations involving indoles. sciencedaily.comnih.gov They can catalyze reactions such as asymmetric N-hydroxyalkylation or Fischer indole syntheses to produce chiral products with high enantiomeric excess (ee). sciencedaily.comnih.gov For instance, a chiral phosphoric acid can catalyze the reaction between an indole and a phenylhydrazine (B124118) derivative to yield a specific enantiomer of a cyclopentane[b]indole. sciencedaily.com
Dynamic Kinetic Resolution (DKR): This powerful technique is used when a racemic starting material can rapidly interconvert between its enantiomers under the reaction conditions. A chiral catalyst then selectively reacts with one enantiomer much faster than the other, effectively channeling the entire racemic mixture into a single, enantiomerically enriched product. sciencedaily.com DKR has been successfully applied to the synthesis of axially chiral indole derivatives using rhodium catalysis. acs.org
Enantiomeric Resolution: This classical approach involves separating a racemic mixture into its constituent enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation (e.g., by crystallization) and subsequent removal of the resolving agent. Chromatographic methods using a chiral stationary phase (CSP) are also widely used for both analytical and preparative-scale resolution of enantiomers.
The table below highlights different strategies for obtaining enantiomerically pure indole derivatives.
| Strategy | Method | Description |
| Asymmetric Catalysis | Chiral Phosphoric Acid sciencedaily.comnih.gov | Catalyzes reactions like Fischer indole synthesis or N-functionalization to produce a single enantiomer preferentially. |
| Dynamic Kinetic Resolution | Rhodium-Catalyzed Reductive Aldol Reaction acs.org | Converts a racemizing starting material into a single enantiomerically enriched product. |
| Enantiomeric Resolution | Chiral HPLC | Separation of enantiomers from a racemic mixture using a chiral stationary phase. |
| Diastereomeric Salt Formation | Chiral Resolving Agent | Formation of separable diastereomeric salts from a racemic amine or acid. |
These methods provide a robust toolkit for accessing stereochemically pure indole compounds, a crucial step in the development and study of complex chiral molecules derived from the 1H-Indole-1-propanamine, 5-bromo- scaffold.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 1h Indole 1 Propanamine, 5 Bromo Analogues
Elucidation of the Role of Bromine Substitution
The introduction of a halogen, particularly bromine, to the indole (B1671886) ring profoundly influences the molecule's biological profile. nih.gov This is a common strategy in medicinal chemistry to enhance the therapeutic properties of a compound. mdpi.com
The location of the halogen substituent on the indole nucleus is a key factor in determining the biological effectiveness of tryptamine (B22526) derivatives. Research has shown that substitutions at specific positions can significantly alter a compound's activity. For instance, a single bromine substitution at the 5- or 6-position of the indole ring has been shown to considerably improve potency in certain contexts. nih.gov Conversely, placing the bromine at the 7-position, in conjunction with a hydroxyl group at the 4-position, can yield the best inhibitory activity for specific enzymes like CDK1 and CDK5. nih.gov However, the presence of two bromine substituents has been observed to slightly decrease inhibitory potency. nih.gov Studies on other halogenated indole alkaloids have also highlighted the importance of the substitution pattern, with findings suggesting that electronegative substituents at positions 5 and 7 can enhance activity. researchgate.netnih.gov
The position of bromination on indole-3-carboxaldehydes also demonstrates a significant impact on their quorum sensing inhibitory (QSI) action. mdpi.com Comparing 5-bromo-, 6-bromo-, and 7-bromoindole-3-carboxaldehydes revealed that the position of the bromine atom leads to varying degrees of increased QSI activity, suggesting a direct interaction with AHL receptors. mdpi.com
| Compound/Substitution | Effect on Biological Activity | Reference |
|---|---|---|
| Single bromine at 5- or 6-position | Considerable improvement in potency | nih.gov |
| Bromine at 7-position and hydroxyl at 4-position | Optimal inhibitory activity against CDK1 and CDK5 | nih.gov |
| Two bromine substitutions | Slight reduction in inhibitory potency | nih.gov |
| Electronegative substituents at positions 5 and 7 | Enhancement of activity | researchgate.netnih.gov |
| Bromination of indole-3-carboxaldehydes (5-, 6-, and 7-positions) | Increased quorum sensing inhibitory action, with position-dependent effects | mdpi.com |
The type of halogen atom substituted onto the indole ring also plays a crucial role in modulating biological activity. While bromine is a common and effective choice, other halogens like chlorine and fluorine can also impart significant changes to a molecule's properties. nih.gov Halogenation, in general, is a frequent modification in natural products that optimizes bioactivity. nih.gov
For example, in a series of 1H-indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was found to enhance the modulation potency at the CB1 receptor. nih.gov In another study, introducing chlorine and bromine substitutions to doxepin, a tricyclic antidepressant, resulted in an 8- and 10-fold improvement in binding affinity to the 5-HT2B receptor, respectively, while a fluorine substitution had no effect. nih.gov This highlights the potential for heavier halogens to form stronger halogen bonds, thereby increasing binding affinity. acs.org The ability of halogens to act as Lewis acids and form directed interactions, known as halogen bonds, with electron-donating groups in a protein's binding site is a key factor in this enhancement. acs.org
| Compound Series | Halogen Substitution | Effect on Biological Activity | Reference |
|---|---|---|---|
| 1H-Indole-2-carboxamides | Chloro at C5 | Enhanced CB1 receptor modulation potency | nih.gov |
| Fluoro at C5 | Enhanced CB1 receptor modulation potency | nih.gov | |
| Doxepin Analogues | Chlorine | 8-fold improvement in 5-HT2B receptor binding affinity | nih.gov |
| Bromine | 10-fold improvement in 5-HT2B receptor binding affinity | nih.gov | |
| Fluorine | No effect on 5-HT2B receptor binding affinity | nih.gov |
Modulation of Biological Activity through Indole Core Substitutions
Beyond halogenation, other substitutions on the indole core can further modulate the biological activity of 1H-Indole-1-propanamine, 5-bromo- analogues. The electronic nature of these substituents can have a significant effect. nih.gov
Stereochemical Contributions to Pharmacological Profile and Selectivity
The three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of a molecule's pharmacological profile. In chiral drugs, the two mirror-image forms, known as enantiomers, can exhibit profound differences in their interaction with biological systems, which are themselves chiral. nih.govresearchgate.net This principle holds significant importance for analogues of 1H-Indole-1-propanamine, 5-bromo-, as the spatial orientation of substituents on the indole ring and the propylamine (B44156) side chain dictates the affinity and selectivity for various receptor targets, particularly serotonin (B10506) (5-HT) receptors. nih.gov
The introduction of a chiral center, for instance by adding a methyl group to the alpha-position of the ethylamine (B1201723) side chain in tryptamine analogues, creates (R)- and (S)-enantiomers that can display distinct pharmacological activities. nih.gov Research into a series of α-methyltryptamines has demonstrated that enantioselectivity at serotonin receptor subtypes can vary significantly based on the substitution pattern on the indole ring. nih.gov For tryptamine analogues with a 5-hydroxy or 5-methoxy substitution, the (S)-enantiomer generally shows higher or equivalent binding affinity compared to the (R)-enantiomer at certain serotonin receptor sites. nih.gov This suggests that for analogues structurally related to 5-bromo-1H-indole-1-propanamine, the stereochemistry of the side chain is a pivotal factor in receptor recognition and binding potency.
The differential binding of enantiomers is attributed to the specific three-point interactions required at the receptor binding site. nih.gov For a molecule to bind effectively, its functional groups must align precisely with complementary regions on the receptor. The rigid and specific architecture of a receptor's binding pocket means that one enantiomer can often achieve a much better fit than its mirror image, leading to a higher affinity and, consequently, greater potency. nih.gov
While specific binding data for the enantiomers of 1H-Indole-1-propanamine, 5-bromo- is not extensively detailed in publicly available literature, the established principles of stereochemistry in medicinal chemistry provide a clear framework. The data from closely related α-methyltryptamines strongly supports the hypothesis that its (R)- and (S)-enantiomers would exhibit different affinities and selectivities for serotonin and other receptors.
Table 1: Comparative Receptor Binding Affinity of α-Methyltryptamine Analogue Enantiomers
This table illustrates the principle of enantioselectivity using data from related tryptamine compounds, demonstrating how stereochemistry impacts receptor binding. The data is derived from studies on various substituted α-methyltryptamines.
| Compound Analogue | Stereoisomer | Receptor Subtype | Finding | Source |
| 5-Hydroxy-α-methyltryptamine | S-enantiomer | 5-HT1B-like ([3H]serotonin sites) | Higher affinity or equipotent to R-enantiomer | nih.gov |
| 5-Methoxy-α-methyltryptamine | S-enantiomer | 5-HT1B-like ([3H]serotonin sites) | Higher affinity or equipotent to R-enantiomer | nih.gov |
| 4-Hydroxy-α-methyltryptamine | R-enantiomer | 5-HT1B-like ([3H]serotonin sites) | Higher affinity than S-enantiomer (Reversed Selectivity) | nih.gov |
Preclinical Applications and Contributions to Drug Discovery Research
Identification of 1H-Indole-1-propanamine, 5-bromo- as a Lead Compound
A lead compound is a chemical starting point for drug optimization and development. The identification of a lead can arise from various sources, including high-throughput screening of large compound libraries, natural products, or rational drug design. While there is no specific public record of a screening campaign that identified 1H-Indole-1-propanamine, 5-bromo- as a primary hit, the rationale for its consideration as a lead compound can be constructed from the known biological activities of related molecules.
Indole (B1671886) derivatives are known to interact with a variety of biological targets, including serotonin (B10506) receptors, which are crucial in the regulation of mood, cognition, and other physiological processes. nih.govbiomolther.org The propanamine side chain, in particular, is a key structural motif in many ligands of aminergic G-protein coupled receptors. Furthermore, brominated indoles have been investigated for their potential as antimicrobial and anticancer agents. nih.govbeilstein-archives.org Therefore, it is plausible that 1H-Indole-1-propanamine, 5-bromo- could be identified as a lead compound in screening programs targeting neurological disorders, infectious diseases, or oncology.
Strategies for Lead Optimization and Compound Library Generation
Once a lead compound is identified, the process of lead optimization begins. This involves systematically modifying the chemical structure of the lead to improve its potency, selectivity, and pharmacokinetic properties. For a molecule like 1H-Indole-1-propanamine, 5-bromo-, several strategies for lead optimization and the generation of a focused compound library can be envisioned.
One common approach is to explore the structure-activity relationship (SAR) by modifying different parts of the molecule. For instance, the position of the bromine atom on the indole ring could be varied to understand its impact on activity. The length and branching of the propanamine side chain could also be altered. Furthermore, the terminal amine group could be substituted with various alkyl or aryl groups to probe its interaction with the target protein.
The synthesis of a library of analogs based on the 1H-Indole-1-propanamine, 5-bromo- scaffold would be a key step in this process. This would typically involve parallel synthesis techniques to efficiently generate a diverse set of compounds for biological evaluation. For example, a series of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives were synthesized to explore their potential as analgesic agents, demonstrating how the core 5-bromo-indole structure can be systematically modified.
A hypothetical lead optimization campaign could involve the synthesis and evaluation of compounds as illustrated in the interactive table below, which showcases potential modifications to the parent structure.
Interactive Data Table: Hypothetical Lead Optimization of 1H-Indole-1-propanamine, 5-bromo- Analogs
| Compound ID | Indole Ring Modification | Side Chain Modification | Terminal Amine Substitution | Hypothetical Target |
|---|---|---|---|---|
| Lead-001 | 5-bromo | 1-propanamine | Primary amine | Serotonin Receptor |
| Opt-001 | 6-bromo | 1-propanamine | Primary amine | Serotonin Receptor |
| Opt-002 | 5-chloro | 1-propanamine | Primary amine | Serotonin Receptor |
| Opt-003 | 5-bromo | 1-butanamine | Primary amine | Serotonin Receptor |
| Opt-004 | 5-bromo | 1-propanamine | N,N-dimethyl | Serotonin Receptor |
| Opt-005 | 5-bromo-2-methyl | 1-propanamine | Primary amine | Anticancer Target |
Utilization of 1H-Indole-1-propanamine, 5-bromo- as a Research Reagent in Biochemical and Cellular Assays
In the early stages of drug discovery, chemical compounds are often used as research reagents to probe biological pathways and validate drug targets. 1H-Indole-1-propanamine, 5-bromo-, owing to its structural features, could serve as a valuable tool in various biochemical and cellular assays.
For example, in neuroscience research, it could be used as a reference compound or a starting point for the development of radioligands for positron emission tomography (PET) imaging of serotonin or trace amine-associated receptors (TAARs) in the brain. The bromine atom could be replaced with a radioactive isotope, such as bromine-76, to enable in vivo imaging.
In cancer research, this compound or its derivatives could be used in cell-based assays to screen for antiproliferative activity against various cancer cell lines. nih.govmdpi.com The MTT assay, for instance, is a common colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of a compound. researchgate.net The table below presents hypothetical data from such a screening.
Interactive Data Table: Hypothetical Antiproliferative Activity in Cellular Assays
| Compound | Cell Line | Assay Type | IC50 (µM) |
|---|---|---|---|
| 1H-Indole-1-propanamine, 5-bromo- | MCF-7 (Breast Cancer) | MTT Assay | 15.2 |
| 1H-Indole-1-propanamine, 5-bromo- | A549 (Lung Cancer) | MTT Assay | 25.8 |
| 1H-Indole-1-propanamine, 5-bromo- | U87MG (Glioblastoma) | MTT Assay | 18.5 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | MTT Assay | 0.8 |
Preclinical Efficacy Studies in Relevant Biological Models
Following promising in vitro data, lead compounds are advanced to preclinical efficacy studies in relevant biological models, which can include in vitro 3D culture systems and in vivo animal models of disease. While no specific preclinical efficacy data for 1H-Indole-1-propanamine, 5-bromo- has been published, we can extrapolate the potential from studies on related compounds.
For instance, a study on novel 5-bromo-7-azaindolin-2-one derivatives, which share the 5-bromo-indole-like core, demonstrated significant in vitro antitumor activity against several cancer cell lines. nih.gov Another study on N-alkyl-5-bromoindole derivatives showed moderate antiproliferative effects on breast cancer cell lines. nih.gov
In the context of oncology, a particularly powerful preclinical tool is the patient-derived xenograft (PDX) model. nih.govnih.govoaepublish.commdpi.comtechnologynetworks.com In PDX models, tumor tissue from a patient is directly implanted into an immunodeficient mouse, thereby preserving the original tumor's heterogeneity and microenvironment. mdpi.com These models have shown better predictive value for clinical outcomes compared to traditional cell line-based xenografts. nih.govoaepublish.com Should 1H-Indole-1-propanamine, 5-bromo- or an optimized analog show potent anticancer activity in vitro, its evaluation in a panel of PDX models representing different cancer types would be a critical next step to assess its in vivo efficacy.
The table below illustrates the type of data that could be generated from a hypothetical preclinical study using a PDX model.
Interactive Data Table: Hypothetical Preclinical Efficacy in a PDX Model of Breast Cancer
| Treatment Group | Animal Model | Tumor Growth Inhibition (%) | Biomarker Modulation (e.g., Ki-67 reduction) |
|---|---|---|---|
| Vehicle Control | NSG mice with BCX-010 PDX | 0 | - |
| 1H-Indole-1-propanamine, 5-bromo- analog | NSG mice with BCX-010 PDX | 55 | Significant decrease |
| Paclitaxel (Standard of Care) | NSG mice with BCX-010 PDX | 70 | Significant decrease |
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1H-Indole-1-propanamine, 5-bromo-, NMR provides unambiguous evidence of its molecular framework by mapping the chemical environment of each proton and carbon atom.
While specific experimental data for 1H-Indole-1-propanamine, 5-bromo- is not widely published, the expected NMR spectral data can be inferred from analogous brominated indoles. The proton (¹H) NMR spectrum would likely display characteristic signals for the indole (B1671886) ring protons, typically in the range of 6.5–7.5 ppm. The propanamine side chain's methylene (B1212753) groups would appear as distinct multiplets between 1.5 and 3.0 ppm, while the primary amine protons would present as a broad signal.
Similarly, the carbon-13 (¹³C) NMR spectrum would provide key insights into the carbon skeleton. The carbon atoms of the indole ring would resonate in the aromatic region (approximately 100-140 ppm), with the carbon atom bearing the bromine (C-5) showing a characteristic shift. The aliphatic carbons of the propanamine side chain would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1H-Indole-1-propanamine, 5-bromo-
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-2 | ~7.2 | C-2: ~125 |
| H-3 | ~7.1 | C-3: ~110 |
| H-4 | ~7.4 | C-3a: ~128 |
| H-6 | ~7.2 | C-4: ~123 |
| H-7 | ~7.5 | C-5: ~115 (C-Br) |
| N1-H | Broad singlet | C-6: ~120 |
| C1'-H₂ | ~3.0 | C-7: ~112 |
| C2'-H₂ | ~2.0 | C-7a: ~135 |
| C3'-H₂ | ~2.9 | C-1': ~45 |
| N-H₂ | Broad singlet | C-2': ~25 |
| C-3': ~40 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Infrared (IR) and Mass Spectrometry (MS) in Compound Identification and Purity Assessment
Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. For 1H-Indole-1-propanamine, 5-bromo-, the IR spectrum would be expected to exhibit characteristic absorption bands. These would include N-H stretching vibrations for the indole and primary amine groups (around 3400-3200 cm⁻¹), C-H stretching for the aromatic and aliphatic portions (around 3100-2850 cm⁻¹), and C=C stretching for the aromatic ring (around 1600-1450 cm⁻¹). The C-Br stretching vibration would likely appear in the fingerprint region, typically below 600 cm⁻¹.
Mass spectrometry (MS) is crucial for determining the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. For 1H-Indole-1-propanamine, 5-bromo-, with a molecular formula of C₁₁H₁₃BrN₂, the monoisotopic mass is approximately 252.03 g/mol . The mass spectrum would show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two molecular ion peaks [M]⁺ and [M+2]⁺ of similar intensity. Common fragmentation pathways would involve the cleavage of the propanamine side chain.
Table 2: Expected IR Absorption Bands and Mass Spectrometry Data for 1H-Indole-1-propanamine, 5-bromo-
| Analytical Technique | Parameter | Expected Value/Observation |
| Infrared (IR) Spectroscopy | N-H Stretch (Indole & Amine) | 3400-3200 cm⁻¹ (broad) |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | |
| Aliphatic C-H Stretch | 2950-2850 cm⁻¹ | |
| Aromatic C=C Stretch | 1600-1450 cm⁻¹ | |
| C-Br Stretch | < 600 cm⁻¹ | |
| Mass Spectrometry (MS) | Molecular Formula | C₁₁H₁₃BrN₂ |
| Molecular Weight | ~252.03 g/mol (for ⁷⁹Br) | |
| Molecular Ion Peaks | [M]⁺ and [M+2]⁺ in ~1:1 ratio | |
| Major Fragment Ion | [M - CH₂CH₂NH₂]⁺ |
X-ray Crystallography for Precise Molecular Geometry and Conformation Determination
While a specific crystal structure for 1H-Indole-1-propanamine, 5-bromo- is not publicly available, analysis of related structures, such as 5-bromoindole (B119039), reveals a planar indole ring system. For 1H-Indole-1-propanamine, 5-bromo-, the indole nucleus would be expected to be largely planar. The propanamine side chain, however, would exhibit conformational flexibility. X-ray analysis would reveal the preferred solid-state conformation of this side chain and how intermolecular forces, such as hydrogen bonding involving the amine and indole N-H groups, influence the crystal packing.
Chromatographic Techniques for Separation, Purification, and Quantitative Analysis
Chromatographic methods are essential for the separation, purification, and quantitative analysis of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly relevant for a compound like 1H-Indole-1-propanamine, 5-bromo-.
HPLC, especially in the reverse-phase mode, is a powerful tool for assessing the purity of 1H-Indole-1-propanamine, 5-bromo-. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection is commonly achieved using a UV detector, set to a wavelength where the indole chromophore absorbs strongly (around 280 nm). This technique can effectively separate the target compound from starting materials, byproducts, and other impurities.
For quantitative analysis, a calibration curve can be constructed by analyzing standards of known concentration. This allows for the precise determination of the concentration of 1H-Indole-1-propanamine, 5-bromo- in a sample.
Table 3: Representative HPLC Conditions for the Analysis of Indole Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Note: These are general conditions and would require optimization for the specific analysis of 1H-Indole-1-propanamine, 5-bromo-.
Computational Chemistry and in Silico Approaches in Research on 1h Indole 1 Propanamine, 5 Bromo
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1H-Indole-1-propanamine, 5-bromo-, also known as 5-bromo-N,N-dimethyltryptamine (5-bromo-DMT), molecular docking studies are crucial for understanding its interactions with biological targets, primarily serotonin (B10506) receptors.
Research has shown that 5-bromo-DMT has a notable affinity for several serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT6, and 5-HT7. medchemexpress.com Computational docking analyses have been employed to investigate these interactions more closely. For instance, studies have predicted a stronger interaction of 5-bromo-DMT with the 5-HT1A receptor compared to the 5-HT2A receptor. researchgate.net This is significant because while the 5-HT2A receptor is often associated with the psychedelic effects of tryptamines, the 5-HT1A receptor is a validated target for anxiolytic and antidepressant medications. wikipedia.orgnih.govnih.gov
The binding of 5-bromo-DMT to these receptors is influenced by the chemical environment of the binding pocket. The bromine atom at the 5-position of the indole (B1671886) ring plays a key role in these interactions, potentially through halogen bonding and other non-covalent interactions. nih.gov Ligand-protein interaction modeling helps to visualize and analyze these specific contacts, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand (5-bromo-DMT) and the amino acid residues of the receptor's binding site.
These computational models are essential for structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. By systematically modifying the structure of 5-bromo-DMT in silico and predicting the resulting changes in binding affinity and orientation, researchers can design new derivatives with potentially improved therapeutic properties, such as enhanced selectivity for a specific receptor subtype. nih.gov
Table 1: Predicted Binding Affinities of 1H-Indole-1-propanamine, 5-bromo- for Serotonin Receptors
| Receptor Subtype | Predicted Interaction Strength | Primary Associated Effects |
| 5-HT1A | High | Anxiolytic, Antidepressant medchemexpress.comnih.govnih.gov |
| 5-HT2A | Moderate | Psychedelic, Antidepressant wikipedia.org |
| 5-HT2B | Moderate | - |
| 5-HT6 | Moderate | - |
| 5-HT7 | Moderate | - |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org In the study of 1H-Indole-1-propanamine, 5-bromo-, DFT calculations provide valuable insights into its electronic properties, which in turn helps in predicting its reactivity and biological activity.
DFT calculations can determine the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. aps.org This information is crucial for understanding how the molecule will interact with its biological targets. For instance, the electron density distribution can indicate which atoms are likely to participate in hydrogen bonding or other electrostatic interactions with a receptor. nih.gov
Furthermore, DFT can be used to calculate various molecular properties such as ionization potential, electron affinity, and molecular orbital energies (e.g., HOMO and LUMO). The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they relate to the molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Analysis
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. It is a powerful tool for predicting and understanding a molecule's reactivity, particularly its interactions with other molecules. The MEP map displays regions of positive, negative, and neutral electrostatic potential, which correspond to areas that are attractive to nucleophiles, electrophiles, and non-polar moieties, respectively.
For 1H-Indole-1-propanamine, 5-bromo-, an MEP map would reveal the distribution of charge across the molecule. The nitrogen atom of the indole ring and the dimethylamino group would likely be regions of negative electrostatic potential, making them potential sites for hydrogen bond acceptance. Conversely, the hydrogen atom attached to the indole nitrogen would represent a region of positive potential, indicating its ability to act as a hydrogen bond donor.
The bromine atom at the 5-position introduces a region of specific electrostatic potential that can influence the molecule's binding characteristics. Halogen atoms can participate in what is known as halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species. The MEP map can help to identify the potential for such interactions, which can be crucial for high-affinity binding to a protein target.
By analyzing the MEP map of 5-bromo-DMT, researchers can gain a deeper understanding of its intermolecular interactions and predict how it will orient itself within the binding pocket of a receptor. This information is complementary to molecular docking studies and can aid in the design of new analogs with altered reactivity and binding profiles.
Application of Machine Learning and Deep Learning Models in AI-Powered Drug Discovery
In the context of 1H-Indole-1-propanamine, 5-bromo-, and related compounds, ML and DL models can be trained on large datasets of chemical structures and their associated biological activities. nih.gov These models can then be used to predict the properties of new, un-synthesized molecules, thereby accelerating the discovery of novel drug candidates. innovationnewsnetwork.comlaboratoryequipment.com For instance, a model could be trained to predict the binding affinity of a compound for a specific serotonin receptor subtype based on its molecular structure. nih.gov
Furthermore, generative AI models can be used to design entirely new molecules with desired properties. nih.gov For example, a generative model could be tasked with creating new tryptamine (B22526) derivatives that are predicted to have high selectivity for the 5-HT1A receptor and good metabolic stability.
Table 2: Potential Applications of AI in the Research of 1H-Indole-1-propanamine, 5-bromo-
| AI Application | Description | Potential Benefit |
| Predictive Modeling | Training ML models to predict biological activity (e.g., receptor affinity, functional efficacy) based on molecular structure. | Rapid screening of virtual libraries to identify promising candidates. innovationnewsnetwork.com |
| Generative Chemistry | Using generative AI to design novel molecules with desired properties. | Discovery of new chemical entities with improved therapeutic profiles. nih.gov |
| Target Identification | Analyzing large biological datasets to identify new potential protein targets for the compound. | Expanding the therapeutic applications of the compound. drugtargetreview.com |
| Synthesis Prediction | Predicting viable synthetic routes for novel compounds. | Facilitating the chemical synthesis of promising drug candidates. scitechdaily.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational dynamics of molecules and their interactions with their environment.
For 1H-Indole-1-propanamine, 5-bromo-, MD simulations can be used to explore its conformational landscape, identifying the most stable and populated conformations in solution and when bound to a receptor. This is important because the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that is complementary to its binding site.
MD simulations are also invaluable for studying the process of ligand binding and unbinding from a protein target. By simulating the entire binding event, researchers can gain a deeper understanding of the binding pathway and the key interactions that stabilize the ligand-protein complex. This information can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than molecular docking alone.
Furthermore, MD simulations can be used to study the kinetics of binding, including the association and dissociation rate constants (kon and koff). nih.gov These kinetic parameters are increasingly recognized as being important for a drug's in vivo efficacy and duration of action.
While specific MD simulation studies on 1H-Indole-1-propanamine, 5-bromo- are not detailed in the provided search results, the application of this technique to similar systems, such as the N,N-dimethyltryptamine (DMT) biosynthetic pathway, demonstrates its utility in elucidating complex biological processes at the atomic level. nih.gov MD simulations of 5-bromo-DMT in complex with various serotonin receptors would provide a dynamic view of the binding process and could reveal subtle differences in the interactions that contribute to its unique pharmacological profile. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-bromo-1H-indole-1-propanamine derivatives?
- Methodological Answer : A common approach involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. For example, 5-bromo-1H-indole derivatives can be functionalized by reacting 3-(2-azidoethyl)-5-bromo-1H-indole with terminal alkynes in a PEG-400/DMF solvent system, using CuI as a catalyst. The reaction typically proceeds for 12 hours, followed by extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate/hexane) to yield products with ~50% efficiency. Structural validation is achieved through NMR, NMR, and HRMS analysis . Alternative N-alkylation methods involve NaH-mediated reactions in anhydrous DMSO with propargyl bromides .
Q. Which spectroscopic techniques are critical for characterizing 5-bromo-indole derivatives?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming regiochemistry and substituent positions. For example, bridgehead proton signals in NMR (e.g., 13.4 ppm for –NH– groups) help identify intermediates .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weights (e.g., [M+H] at m/z 427.0757) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (e.g., Rf = 0.30 in ethyl acetate/hexane) .
Q. What safety protocols are recommended for handling 5-bromo-indole derivatives?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of volatile solvents (e.g., DMF, PEG-400) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Storage : Store compounds at 2–8°C in sealed containers under inert gas to prevent degradation .
Advanced Research Questions
Q. How can regioselectivity challenges in 5-bromo-indole functionalization be addressed?
- Methodological Answer : Regiocontrol can be achieved via:
- Radical Intermediates : Photo-dissociation under UV light (450 nm) generates diradical species (e.g., 3-bromo intermediates), enabling selective dimerization. ESR spectroscopy (signal at g = 2.004) confirms diradical formation .
- Computational Modeling : TD-DFT calculations predict HOMO-LUMO transitions (e.g., 648 nm absorption bands) to guide synthetic design .
Q. How do crystallographic software tools (e.g., SHELXL, OLEX2) enhance structural analysis of 5-bromo-indole derivatives?
- Methodological Answer :
- Refinement : SHELXL allows high-resolution refinement of twinned or complex crystal structures. Key features include anisotropic displacement parameters and hydrogen-bonding networks .
- Visualization : OLEX2 integrates structure solution, refinement, and analysis, enabling real-time manipulation of electron density maps (e.g., resolving disorder in indole rings) .
- Example : The crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde (CCDC deposition) was resolved using SHELXL, with R-factor < 0.05 .
Q. What strategies optimize the bioactivity of 5-bromo-indole derivatives in enzyme inhibition studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Br) at the 5-position to enhance α-glucosidase inhibition (IC values < 10 µM) .
- Hybrid Molecules : Design cholinesterase inhibitors by conjugating indole scaffolds with piperidine derivatives (e.g., ASS234 analogs show dual MAO/AChE activity) .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodological Answer :
- Standardized Assays : Use consistent DPPH radical scavenging protocols (IC comparisons) and enzyme sources (e.g., recombinant α-glucosidase) .
- Meta-Analysis : Cross-reference crystallographic data (e.g., dihedral angles affecting binding) with enzymatic kinetics to identify structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
